2-Bromobenzyl-(2,4-dichlorophenyl)ether
Description
2-Bromobenzyl-(2,4-dichlorophenyl)ether is a halogenated aromatic ether with the molecular formula C₁₃H₉BrCl₂O. It consists of a 2-bromobenzyl group linked via an ether oxygen to a 2,4-dichlorophenyl moiety. This compound is structurally characterized by its bromine substitution at the ortho position of the benzyl ring and chlorine substitutions at the ortho and para positions of the phenyl ring. Its synthesis typically involves nucleophilic substitution or Ullmann-type coupling reactions between halogenated benzyl alcohols and chlorophenols under catalytic conditions .
Properties
IUPAC Name |
1-[(2-bromophenyl)methoxy]-2,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(15)7-12(13)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZRUOJDOMOREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromobenzyl-(2,4-dichlorophenyl)ether is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis and Chemical Structure
The compound can be synthesized through various methods involving the bromination of benzyl ethers followed by substitution reactions. The general structure can be represented as follows:
- Chemical Formula : CHBrClO
- Molecular Structure : The compound features a bromobenzyl moiety linked to a dichlorophenyl ether, which is crucial for its biological activity.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that certain derivatives possess EC50 values indicating potent antifungal activity against various fungal strains, such as Candida albicans and Aspergillus niger .
| Compound | EC50 (μM) | Fungal Strain |
|---|---|---|
| This compound | TBD | C. albicans |
| Similar Compounds | 3.00 - 11.7 | A. niger, F. solani |
Anticancer Activity
The anticancer potential of the compound has also been explored. It has been noted that derivatives with similar structures show promising results against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism often involves inducing apoptosis and cell cycle arrest .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF7 |
| Related Compounds | 3.04 - 11.08 | Various Cancer Lines |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features:
- Substituents : The presence of electron-withdrawing groups like bromine and chlorine enhances antifungal and anticancer activities.
- Positioning : The position of substituents on the benzene rings affects the overall potency; for instance, para-substituted derivatives tend to exhibit better activity compared to ortho-substituted ones .
Study 1: Antifungal Efficacy
In a comparative study, various derivatives were tested against standard antifungals like fluconazole. The results demonstrated that some derivatives of this compound exhibited superior antifungal activity compared to fluconazole, indicating its potential as a lead compound in antifungal drug development .
Study 2: Anticancer Screening
Another study focused on the anticancer properties of structurally related compounds. The findings revealed that certain derivatives induced significant cytotoxicity in MCF7 cells with IC50 values comparable to established chemotherapeutics . This positions this compound as a candidate for further development in cancer therapy.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antifungal Activity : Recent studies have indicated that derivatives of bromobenzyl ethers exhibit antifungal properties. For instance, compounds structurally similar to 2-bromobenzyl-(2,4-dichlorophenyl)ether have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger .
Compound Fungal Strain Activity This compound C. albicans High Similar derivatives A. niger Moderate - Antidepressant Potential : The compound is being investigated for its potential as an antidepressant. Studies have shown that bromobenzyl ethers can inhibit monoamine uptake, which is crucial for mood regulation .
- Cholinergic Modulation : Research indicates that compounds with a similar structure can act as antagonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and mood disorders .
Industrial Applications
- Agricultural Chemicals : There is ongoing research into the use of bromobenzyl ethers as potential fungicides in agriculture. Their efficacy against plant pathogens suggests they could be developed into new agricultural treatments .
- Polymer Chemistry : The ether functionality allows for the modification of polymer properties. Compounds like this compound can be used as intermediates in synthesizing more complex polymers with tailored properties for specific applications .
Case Studies
- Fungicide Development : A study focused on the synthesis of various bromobenzyl derivatives demonstrated their potential as systemic fungicides for rice blast disease, highlighting their effectiveness compared to traditional agents .
- Pharmacological Research : In pharmacological studies, derivatives of bromobenzyl ethers were tested for their ability to modulate neurotransmitter systems, revealing promising results for developing new antidepressants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Halogen Substituents
Table 1: Key Structural and Physical Properties
Notes:
- Substituent Position Effects : The position of chlorine atoms on the phenyl ring significantly impacts reactivity. For example, 2,4-dichlorophenyl derivatives exhibit higher electrophilicity compared to 3,5-dichlorophenyl analogues due to resonance effects .
- Bromine vs. Chlorine : Brominated ethers generally exhibit higher molecular weights and lower vapor pressures compared to chlorinated counterparts, influencing their environmental persistence .
Physicochemical and Environmental Behavior
Table 2: Environmental and Toxicological Profiles
Key Findings :
- Persistence: The 2,4-dichlorophenyl group contributes to extended environmental half-life compared to non-halogenated ethers .
Critical Analysis of Research Trends
- Spectroscopic Differentiation: ¹³C NMR shifts for the A-ring of halogenated ethers (e.g., 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol) show that ortho-substituted halogens induce distinct deshielding effects compared to meta/para positions, aiding structural confirmation .
- Regulatory Concerns : While PBDEs face restrictions under the Stockholm Convention due to toxicity, 2-bromobenzyl-dichlorophenyl ethers remain understudied despite structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
